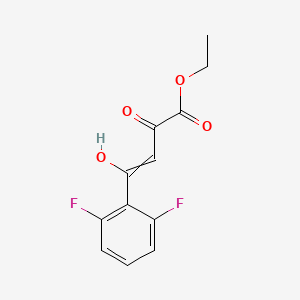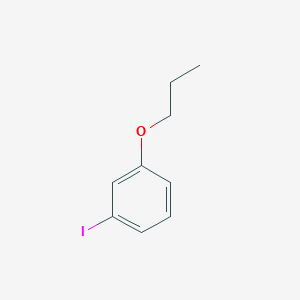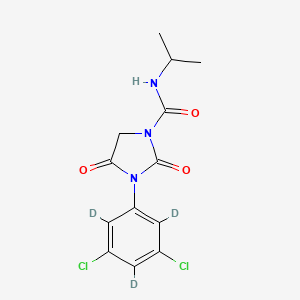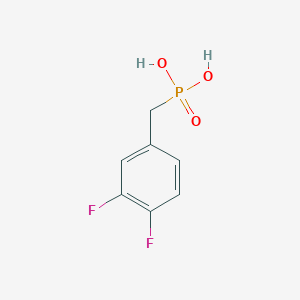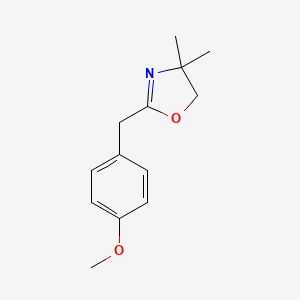![molecular formula C9H16ClN3O B11823292 Spiro[1-azabicyclo[2.2.2]octane-3,4'-imidazolidin]-2'-one hydrochloride](/img/structure/B11823292.png)
Spiro[1-azabicyclo[2.2.2]octane-3,4'-imidazolidin]-2'-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Hidrocloruro de Spiro[1-azabiciclo[2.2.2]octano-3,4’-imidazolidin]-2’-ona es un complejo compuesto orgánico caracterizado por su singular estructura espirocíclica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Hidrocloruro de Spiro[1-azabiciclo[2.2.2]octano-3,4’-imidazolidin]-2’-ona típicamente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Los pasos clave incluyen la formación del núcleo espirocíclico y la posterior funcionalización para introducir el grupo imidazolidinona. Los reactivos comunes utilizados en estas reacciones incluyen bases fuertes, agentes oxidantes y catalizadores específicos para facilitar la formación de la estructura espirocíclica.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas para asegurar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación, como cromatografía y cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Hidrocloruro de Spiro[1-azabiciclo[2.2.2]octano-3,4’-imidazolidin]-2’-ona se somete a diversas reacciones químicas, incluyendo:
Oxidación: Conversión a estados de oxidación más altos usando agentes oxidantes.
Reducción: Reducción de grupos funcionales usando agentes reductores.
Sustitución: Reacciones de sustitución nucleofílica o electrófila para modificar la estructura del compuesto.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro se usan frecuentemente.
Sustitución: Las condiciones varían dependiendo del sustituyente que se está introduciendo, pero a menudo involucran el uso de ácidos o bases fuertes como catalizadores.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de estado de oxidación más alto, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la estructura espirocíclica.
Aplicaciones Científicas De Investigación
El Hidrocloruro de Spiro[1-azabiciclo[2.2.2]octano-3,4’-imidazolidin]-2’-ona tiene un amplio rango de aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica.
Medicina: Explorado por sus propiedades farmacológicas, incluyendo potenciales efectos terapéuticos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del Hidrocloruro de Spiro[1-azabiciclo[2.2.2]octano-3,4’-imidazolidin]-2’-ona involucra su interacción con objetivos moleculares específicos. Este compuesto puede actuar en varias vías, incluyendo la inhibición enzimática o la modulación de receptores, para ejercer sus efectos. Se requieren estudios detallados para dilucidar completamente estos mecanismos e identificar los objetivos moleculares precisos involucrados.
Comparación Con Compuestos Similares
Compuestos Similares
Hidrocloruro de Spiro[1-azabiciclo[2.2.2]octano-3,2’-oxirano]: Otro compuesto espirocíclico con características estructurales similares.
Spiro[1-azabiciclo[2.2.2]octano-3,5’-oxazolidin-2’-ona]: Un análogo conformacionalmente restringido de acetilcolina.
Unicidad
El Hidrocloruro de Spiro[1-azabiciclo[2.2.2]octano-3,4’-imidazolidin]-2’-ona es único debido a su estructura espirocíclica específica y la presencia del grupo imidazolidinona. Esta combinación de características imparte propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C9H16ClN3O |
|---|---|
Peso molecular |
217.69 g/mol |
Nombre IUPAC |
spiro[1-azabicyclo[2.2.2]octane-3,4'-imidazolidine]-2'-one;hydrochloride |
InChI |
InChI=1S/C9H15N3O.ClH/c13-8-10-5-9(11-8)6-12-3-1-7(9)2-4-12;/h7H,1-6H2,(H2,10,11,13);1H |
Clave InChI |
TZEWXFFBJFUCNC-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C3(C2)CNC(=O)N3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B11823215.png)


![rac-2,2,2-trifluoro-N-[(2R,3S,4S)-4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide hydrochloride](/img/structure/B11823226.png)
![6-Nitroimidazo[1,2-a]pyrimidine](/img/structure/B11823231.png)
